2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid is a synthetic organic compound with the molecular formula and a molecular weight of 211.26 g/mol. This compound features an imidazole ring, which is known for its biological activity and versatility in medicinal chemistry. The compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group in its structure, making it relevant in various biochemical applications.
The synthesis of 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid typically involves several key steps:
Industrial production may involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis platforms to streamline the process .
The molecular structure of 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid is characterized by:
2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the propylamino group can form hydrogen bonds with biological macromolecules. This interaction modulates various biological pathways, influencing cellular processes and potentially leading to therapeutic effects .
While specific data on physical properties like density and boiling point are not available, typical characteristics for similar compounds include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 2-amino-4-(2-propylimidazol-1-yl)butanoic acid |
2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid has several scientific applications:
The imidazole ring is constructed early in synthetic routes via cyclocondensation reactions. The Debus-Radziszewski reaction is prominent, using glyoxal, formaldehyde, and ammonium acetate in acetic acid to form the 2-propylimidazole core. This method achieves high regioselectivity for the 1,4-disubstituted imidazole required for subsequent functionalization [9] [10]. Alternative approaches employ α-dicarbonyl compounds (e.g., 2-oxoglutarate) with aldehydes and amines under acidic catalysis, yielding the imidazole scaffold with the 2-propyl substituent pre-installed. Reaction optimization focuses on controlling pH (4–6) and temperature (60–80°C) to minimize byproducts like imidazole N-oxides [9].
The butanoic acid side chain is introduced through nucleophilic substitution or Michael addition. Key steps include:
Catalytic Influence of Metal Centers: Studies on diiron enzymes like AlkB reveal that nitrogen-rich coordination environments enhance nucleophile selectivity during alkylation steps, informing catalyst design (e.g., Fe-Histidine complexes) [2].
The carboxylic acid group requires protection during imidazole N-alkylation to prevent side reactions:
Table 1: Protecting Group Efficiency
| Group | Deprotection Condition | Yield (%) | Key Advantage |
|---|---|---|---|
| Ethyl ester | 2M LiOH, 25°C | 90–95 | Mild, cost-effective |
| tert-Butyl ester | 50% TFA/DCM, 0°C | 85–88 | Avoids nucleophilic side reactions |
| Fmoc | 20% piperidine/DMF | 92 | Orthogonal to ester hydrolysis |
Optimal strategies use ethyl esters for short syntheses and Fmoc for complex routes requiring amine intermediates [8].
Bacterial strains expressing alkane monooxygenase (AlkB) oxidize alkyl chain precursors. Gordonia terrae SBUG 253 and Rhodococcus erythropolis SBUG 251 convert N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide to 6-aminohexanoic acid derivatives via terminal methyl hydroxylation, a key step for imidazolylalkylamino acids [3] [7]. AlkB’s diiron center (distance: ~5.4 Å) and nitrogen-rich coordination (9 histidine residues) enable C–H activation under ambient conditions. Substrate specificity depends on alkane chain length, with C₆–C₁₀ alkanes optimal for butanoic acid precursor synthesis [2] [3].
Induction Methods:
Microbial pathways involve two key enzymatic steps:
Table 2: Bacterial Strain Efficiency
| Strain | Substrate | Product Yield (mg/L) | Key Enzyme |
|---|---|---|---|
| Gordonia terrae SBUG 253 | N-(2-Hexylaminoimidazolyl)acetamide | 210 ± 15 | AlkB monooxygenase |
| Rhodococcus erythropolis SBUG 254 | N-(2-Hexylaminoimidazolyl)acetamide | 185 ± 20 | Aldehyde dehydrogenase |
Additional Transformations:
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